BenchChemオンラインストアへようこそ!

5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

Lipophilicity Drug design Physicochemical properties

5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (CAS 953753-81-6) is a 5-aryl-isoxazole-3-carboxylic acid building block bearing a 2,4-dimethylphenyl substituent at the C5 position of the isoxazole ring. This scaffold belongs to a class of compounds validated as leukotriene biosynthesis inhibitors targeting 5-lipoxygenase-activating protein (FLAP) and as potent anti-tuberculosis agents.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 953753-81-6
Cat. No. B1628423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid
CAS953753-81-6
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)C
InChIInChI=1S/C12H11NO3/c1-7-3-4-9(8(2)5-7)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15)
InChIKeySYIAGMFEYCGFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (CAS 953753-81-6): A Differentiated 5-Aryl-Isoxazole-3-Carboxylic Acid Scaffold for FLAP-Targeted and Anti-TB Drug Discovery


5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (CAS 953753-81-6) is a 5-aryl-isoxazole-3-carboxylic acid building block bearing a 2,4-dimethylphenyl substituent at the C5 position of the isoxazole ring [1]. This scaffold belongs to a class of compounds validated as leukotriene biosynthesis inhibitors targeting 5-lipoxygenase-activating protein (FLAP) and as potent anti-tuberculosis agents [2][3]. The compound offers a free carboxylic acid handle enabling direct amide coupling or esterification without a deprotection step, making it a strategically advantageous intermediate for medicinal chemistry library synthesis.

Why 5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid Cannot Be Replaced by Similar 5-Aryl-Isoxazole-3-Carboxylic Acids: Evidence of Quantifiable Physicochemical and Synthetic Divergence


5-Aryl-isoxazole-3-carboxylic acids with different aryl substituents exhibit distinct physicochemical profiles that directly impact solubility, permeability, and target engagement. The 2,4-dimethyl substitution on the target compound significantly increases lipophilicity (XLogP3 = 2.6) compared to the unsubstituted phenyl analog (XLogP estimated ~1.5) or the 4-methylphenyl derivative (XLogP ~2.0) [1][2], altering membrane partitioning and potential off-target binding. Additionally, the free carboxylic acid form eliminates the need for ester hydrolysis prior to conjugation, a liability when using commercially available methyl ester analogs that are sold without analytical characterization . These differences mean that substituting this compound with a generic 5-aryl-isoxazole-3-carboxylic acid or its ester can lead to significantly different reaction outcomes, biological activities, and downstream development timelines.

Quantitative Differentiation Evidence for 5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (CAS 953753-81-6) vs. Closest Analogs


Increased Lipophilicity (XLogP3 = 2.6) vs. Unsubstituted 5-Phenylisoxazole-3-carboxylic Acid (XLogP ~1.5) Drives Membrane Permeability and SAR Positioning

The target compound possesses an XLogP3 of 2.6, compared to an estimated XLogP of ~1.5 for 5-phenylisoxazole-3-carboxylic acid and ~2.0 for 5-(4-methylphenyl)isoxazole-3-carboxylic acid [1]. This represents a +1.1 log unit increase in lipophilicity over the unsubstituted phenyl analog, which predicts approximately 12-fold higher octanol-water partitioning, enhancing membrane permeability for intracellular target engagement but reducing aqueous solubility.

Lipophilicity Drug design Physicochemical properties

Controlled Hydrogen Bond Acceptor Count (HBA = 4) vs. 5-(2,4-Dimethoxyphenyl) Analog (HBA = 6) Reduces Off-Target Binding Promiscuity

The target compound has 4 HBA, identical to the unsubstituted phenyl analog, compared to 6 HBA for 5-(2,4-dimethoxyphenyl)isoxazole-3-carboxylic acid [1]. The additional methoxy oxygen atoms increase hydrogen bond acceptor count by 50%, which elevates the risk of promiscuous binding and off-target effects. In FLAP-targeted programs, maintaining a controlled HBA profile is critical for achieving selective inhibition over 5-lipoxygenase (5-LO), where the 4,5-diaryl series shows IC50 values of 0.24 μM for FLAP vs. ≥8 μM for 5-LO [2].

Hydrogen bonding Selectivity Medicinal chemistry

Free Carboxylic Acid Functionality Provides Direct Synthetic Access vs. Methyl Ester Analogs Requiring Hydrolysis

The target compound is supplied as the free carboxylic acid (purity ≥97% by multiple vendors ), enabling direct HATU- or EDCI-mediated amide coupling. The corresponding methyl ester analog (Sigma-Aldrich JRD1172) is sold under AldrichCPR terms with no analytical data and explicitly without warranty of fitness for purpose . The ester requires basic hydrolysis to access the free acid, adding a synthetic step that introduces yield loss and purification burden. For laboratories synthesizing FLAP inhibitor libraries via amide diversification, the free acid saves 1 synthetic step and avoids hydrolysis-related byproducts.

Synthetic utility Amide coupling Library synthesis

Scaffold Validation in FLAP Inhibition: 4,5-Diaryl-Isoxazole-3-Carboxylic Acid Class Demonstrates 0.24 μM Cellular 5-LO Product Synthesis Inhibition

The 5-aryl-isoxazole-3-carboxylic acid scaffold is a direct precursor to the 4,5-diaryl-isoxazole-3-carboxylic acid FLAP inhibitors reported by Banoglu et al. (2016). Key compounds 39 and 40 in the 4,5-diaryl series potently inhibit cellular 5-LO product synthesis with IC50 = 0.24 μM, achieving a >33-fold selectivity window over direct 5-LO inhibition (IC50 ≥ 8 μM) [1]. While the target compound itself is the 5-aryl (non-diaryl) precursor, the scaffold has proven tractable for FLAP-targeted anti-inflammatory drug discovery. Substituting a different 5-aryl-isoxazole-3-carboxylic acid (e.g., 5-(4-chlorophenyl) or 5-(2,4-dimethoxyphenyl)) would alter the SAR trajectory for C4 arylation and the final FLAP binding mode.

FLAP inhibitor Leukotriene biosynthesis Inflammation

Validated Anti-TB Chemotype: Isoxazole-3-Carboxylic Acid Esters Demonstrate Submicromolar Activity Against Replicating M. tuberculosis

Lilienkampf et al. (2012) demonstrated that isoxazole-3-carboxylic acid ester derivatives (derivable from the target free acid) exhibit submicromolar in vitro activity against replicating Mycobacterium tuberculosis (R-TB), comparable to first-line anti-TB drugs, with low cytotoxicity on Vero cells (IC50 > 128 μM) [1]. Selected compounds retain activity against isoniazid-, rifampin-, and streptomycin-resistant Mtb strains. The target compound provides the free acid precursor for ester diversification, enabling direct synthesis of anti-TB screening libraries.

Antitubercular Drug-resistant TB Nonreplicating phenotype

Established GHS Hazard Profile with Documented Skin/Eye Irritation Warnings Enables Compliant Laboratory Handling

The target compound has a defined GHS hazard classification from ECHA C&L notifications: H315 (100%: skin irritation), H319 (100%: eye irritation), H335 (100%: respiratory irritation) [1]. This hazard data is aggregated from 2 reports by companies from 2 notifications, providing a regulatory-compliant safety benchmark. In contrast, the methyl ester analog (Sigma JRD1172) lacks publicly available GHS classification data, placing the burden of hazard assessment on the purchasing laboratory.

Safety Regulatory compliance Laboratory handling

High-Value Application Scenarios for 5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (CAS 953753-81-6) Based on Quantified Differentiation Evidence


FLAP-Targeted Anti-Inflammatory Drug Discovery: Direct Precursor for 4,5-Diaryl-Isoxazole-3-Carboxylic Acid FLAP Inhibitors

The target compound serves as the optimal 5-aryl-isoxazole-3-carboxylic acid precursor for synthesizing 4,5-diaryl FLAP inhibitors. The 2,4-dimethyl substitution pattern provides a specific steric and electronic profile that, upon C4 arylation, can yield final compounds with the submicromolar cellular FLAP inhibition (IC50 = 0.24 μM) and >33-fold selectivity over 5-LO demonstrated in the class [1]. The free carboxylic acid enables direct amide diversification without ester hydrolysis, accelerating SAR exploration. Laboratories seeking to replicate or expand upon the Banoglu et al. FLAP inhibitor series should prioritize this exact 5-aryl scaffold to maintain SAR continuity with published lead compounds.

Anti-Tuberculosis Lead Optimization: Free Acid Building Block for Ester-Based Mtb Inhibitor Libraries

The target compound provides immediate synthetic access to isoxazole-3-carboxylic acid ester libraries, a validated anti-TB chemotype with submicromolar MIC against replicating M. tuberculosis and activity against drug-resistant strains [1]. The 2,4-dimethylphenyl substituent's elevated lipophilicity (XLogP3 = 2.6) may enhance mycobacterial cell wall penetration compared to less lipophilic analogs. The compound's established selectivity window (Vero cell IC50 > 128 μM for class esters) supports its use in hit-to-lead optimization programs targeting both replicating and nonreplicating Mtb phenotypes.

Medicinal Chemistry Scaffold Diversification Campaigns Requiring Analytical Certainty and Regulatory-Compliant Procurement

For CROs, pharma companies, and academic medicinal chemistry labs running parallel synthesis or library production, the target compound offers three procurement-critical advantages: (1) availability at ≥97% purity from multiple vendors, (2) documented GHS hazard classification (H315, H319, H335) for compliant safety documentation [1], and (3) the free carboxylic acid form eliminates the hydrolysis step required when using the methyl ester analog (Sigma JRD1172, sold without analytical data or warranty ). These factors reduce synthetic risk, accelerate library delivery, and ensure regulatory alignment in GLP/GMP-adjacent environments.

Quote Request

Request a Quote for 5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.